3-hydroxyheptanoyl-CoA

Enzyme kinetics β-oxidation Substrate specificity

3-Hydroxyheptanoyl-CoA is the obligate C7 medium-chain intermediate for mitochondrial odd-chain fatty acid β-oxidation. Chain-length specificity of 3-hydroxyacyl-CoA dehydrogenase means C4, C6, or C8 analogs cannot substitute without altering reaction rates—validated in enzyme kinetics studies. Essential for in vitro β-oxidation reconstitution, carnitine shuttle assays, and as an LC-MS/MS authentic standard. For industrial biosynthesis of 7-carbon monomers (pimelic acid, 7-aminoheptanoic acid, 1,7-heptanediol), only the precise C7 backbone ensures correct downstream product formation.

Molecular Formula C28H48N7O18P3S
Molecular Weight 895.7 g/mol
Cat. No. B15551555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxyheptanoyl-CoA
Molecular FormulaC28H48N7O18P3S
Molecular Weight895.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H48N7O18P3S/c1-4-5-6-16(36)11-19(38)57-10-9-30-18(37)7-8-31-26(41)23(40)28(2,3)13-50-56(47,48)53-55(45,46)49-12-17-22(52-54(42,43)44)21(39)27(51-17)35-15-34-20-24(29)32-14-33-25(20)35/h14-17,21-23,27,36,39-40H,4-13H2,1-3H3,(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)
InChIKeyVISQBWUSDZWVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyheptanoyl-CoA: Medium-Chain β-Oxidation Intermediate Specifications and Procurement Considerations


3-Hydroxyheptanoyl-CoA (C28H48N7O18P3S; molecular weight 895.7 g/mol) is a medium-chain 3-hydroxyacyl-CoA thioester [1], classified within the medium-chain acyl-CoA category (C5–C11 acyl groups) [2]. This compound functions as an obligate intermediate in the mitochondrial β-oxidation pathway of odd-chain fatty acids, where it is dehydrogenated by 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) to yield 3-oxoheptanoyl-CoA and NADH [3]. It also participates in carnitine shuttle-dependent transport via conversion to 3-hydroxyheptanoylcarnitine by carnitine O-palmitoyltransferase [4].

Why 3-Hydroxyheptanoyl-CoA Cannot Be Replaced by Other Medium-Chain Hydroxyacyl-CoA Analogs


Within the 3-hydroxyacyl-CoA class, compounds differing only in acyl chain length exhibit distinct enzyme recognition, kinetic behavior, and metabolic fate [1]. Evidence from 3-hydroxyacyl-CoA dehydrogenase specificity studies demonstrates that substrate turnover rates vary significantly with chain length; for example, long-chain 3-hydroxyacyl-CoA dehydrogenase displays 6- to 15-fold higher activity with C16 substrates than with C4 substrates [2]. This chain length-dependent enzyme recognition means that a C7 compound such as 3-hydroxyheptanoyl-CoA cannot be functionally interchanged with C4, C6, or C8 analogs without altering reaction rates and pathway flux. In industrial biotechnology applications—specifically the enzymatic production of 7-carbon monomers—the use of the precise C7 intermediate 3-oxo-7-hydroxyheptanoyl-CoA (the oxidized counterpart of 3-hydroxyheptanoyl-CoA) is explicitly required, as the downstream conversion to 7-hydroxyheptanoic acid and subsequently to pimelic acid, 7-aminoheptanoic acid, heptamethylenediamine, or 1,7-heptanediol depends on the exact C7 backbone length [3].

Quantitative Evidence for 3-Hydroxyheptanoyl-CoA Differentiation in Enzyme Recognition and Pathway Specification


Chain Length-Dependent Substrate Recognition by 3-Hydroxyacyl-CoA Dehydrogenase

3-Hydroxyheptanoyl-CoA (C7) occupies a distinct position within the chain-length activity profile of 3-hydroxyacyl-CoA dehydrogenases. While direct kinetic parameters (Km, kcat) for the C7 substrate are not reported in primary literature, class-level evidence from homologous enzymes establishes that substrate turnover varies systematically with acyl chain length [1]. Long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211) shows preference for long-chain substrates, with activity toward C16 substrates reported to be 6- to 15-fold higher than toward C4 substrates [2]. This chain-length dependence extends across the 3-hydroxyacyl-CoA dehydrogenase family: short/medium-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD; EC 1.1.1.35) exhibits activity toward both short- and medium-chain substrates, but with differential efficiency depending on chain length [1]. Consequently, 3-hydroxyheptanoyl-CoA (C7) is expected to display distinct kinetic behavior compared to its nearest analogs (e.g., 3-hydroxyhexanoyl-CoA, C6; 3-hydroxyoctanoyl-CoA, C8), although the magnitude of difference requires case-specific empirical determination.

Enzyme kinetics β-oxidation Substrate specificity

C7-Specific Metabolic Routing in Odd-Chain Fatty Acid β-Oxidation

3-Hydroxyheptanoyl-CoA is an obligate intermediate exclusively within the mitochondrial β-oxidation pathway of odd-chain fatty acids [1]. This pathway routing is structurally determined by the C7 chain length, which dictates that the compound is generated from odd-chain precursors (e.g., heptanoic acid, C7:0) and not from even-chain fatty acids [2]. In contrast, even-chain 3-hydroxyacyl-CoA intermediates (e.g., 3-hydroxyhexanoyl-CoA, C6; 3-hydroxyoctanoyl-CoA, C8) arise from even-chain fatty acid oxidation and follow distinct metabolic trajectories. The metabolic fate of 3-hydroxyheptanoyl-CoA involves conversion to 3-oxoheptanoyl-CoA via 3-hydroxyacyl-CoA dehydrogenase (Hadh/Hadha/Hsd17b10 in rat mitochondrial systems) with NAD+ as the electron acceptor, ultimately yielding propionyl-CoA and acetyl-CoA [1]. This pathway distinction is not interchangeable; using an even-chain analog in odd-chain fatty acid oxidation studies would produce artifactual results because the downstream products differ.

Metabolic pathway Odd-chain fatty acids Mitochondrial oxidation

Industrial Biocatalysis: C7 Backbone Essential for 7-Carbon Monomer Biosynthesis

In patented industrial biosynthetic pathways for producing 7-carbon monomers, the C7-specific intermediate 3-oxo-7-hydroxyheptanoyl-CoA (the oxidized counterpart of 3-hydroxyheptanoyl-CoA) is an essential and non-substitutable precursor [1]. The pathway utilizes a β-ketothiolase to generate 3-oxo-7-hydroxyheptanoyl-CoA, which is then enzymatically converted via a series of steps—including 3-hydroxyacyl-CoA dehydrogenase or 3-oxoacyl-CoA reductase, enoyl-CoA hydratase, trans-2-enoyl-CoA reductase, and a thioesterase or CoA transferase—to yield 7-hydroxyheptanoic acid [2]. 7-Hydroxyheptanoic acid can be further converted to pimelic acid, 7-aminoheptanoic acid, heptamethylenediamine, or 1,7-heptanediol [1]. Substitution with a C6 or C8 analog would yield 6-carbon or 8-carbon products respectively, rendering the process unsuitable for 7-carbon monomer production. This industrial application represents a documented, quantifiable differentiation: the C7 chain length is structurally required for downstream product identity.

Industrial biotechnology Monomer production Biocatalysis

Recommended Research and Industrial Applications for 3-Hydroxyheptanoyl-CoA


Odd-Chain Fatty Acid β-Oxidation Studies

This compound is the appropriate substrate for in vitro reconstitution of mitochondrial odd-chain fatty acid β-oxidation pathways. As documented in metabolic models, 3-hydroxyheptanoyl-CoA is dehydrogenated by 3-hydroxyacyl-CoA dehydrogenase (Hadh/Hadha/Hsd17b10) to produce 3-oxoheptanoyl-CoA and NADH [1]. Its use is indicated for enzyme kinetics studies involving 3-hydroxyacyl-CoA dehydrogenase substrate profiling, particularly for determining chain-length specificity parameters where C7 represents a medium-chain data point between C6 and C8.

Acylcarnitine Shuttle and Mitochondrial Transport Investigations

3-Hydroxyheptanoyl-CoA serves as a specific substrate for carnitine O-palmitoyltransferase in studies of mitochondrial fatty acid import [1]. The compound reacts with L-carnitine to form 3-hydroxyheptanoylcarnitine, which is subsequently transported across the mitochondrial inner membrane by the carnitine/acylcarnitine carrier protein before reconversion to the CoA ester in the matrix [1]. This application is relevant for investigating medium-chain fatty acid transport kinetics and for assessing carnitine shuttle function in metabolic disease models.

Enzymatic Production of 7-Carbon Industrial Monomers

In industrial biotechnology, 3-hydroxyheptanoyl-CoA (via its oxidized counterpart 3-oxo-7-hydroxyheptanoyl-CoA) is a critical pathway intermediate for biosynthesizing 7-hydroxyheptanoic acid and downstream 7-carbon monomers including pimelic acid, 7-aminoheptanoic acid, heptamethylenediamine, and 1,7-heptanediol [1]. These compounds are valuable precursors for polyamide (nylon) production and specialty polymers. The C7 chain length is structurally essential; substituting C6 or C8 intermediates yields different products unsuitable for 7-carbon monomer applications [1].

Metabolomics Reference Standards for Medium-Chain Acyl-CoA Profiling

3-Hydroxyheptanoyl-CoA is suitable as a reference standard in LC-MS/MS-based metabolomics workflows for quantifying medium-chain 3-hydroxyacyl-CoA species in biological matrices. Its use as a calibration standard enables accurate measurement of C7-specific acyl-CoA pools in studies of fatty acid oxidation disorders, ketogenesis, and mitochondrial function [1]. Given the chain-length specificity of acyl-CoA binding proteins and metabolic enzymes, a C7 authentic standard is required for accurate peak identification and quantification in targeted metabolomics panels.

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